molecular formula C8H13NO B13057343 1-(Furan-3-yl)butan-1-amine

1-(Furan-3-yl)butan-1-amine

Cat. No.: B13057343
M. Wt: 139.19 g/mol
InChI Key: BENHEBGKNYZQOR-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)butan-1-amine is an organic compound that belongs to the class of furan derivatives. It features a furan ring attached to a butan-1-amine chain. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)butan-1-amine can be synthesized through various methods. One common approach involves the reaction of furan derivatives with butan-1-amine under specific conditions. For instance, the reaction of 3-furanmethanamine with butan-1-amine in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

1-(Furan-3-yl)butan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Furan-2-ylmethanamine: Similar structure but with the furan ring attached at a different position.

    Furan-3-carboxylic acid: An oxidized derivative of furan.

    Tetrahydrofuran: A saturated derivative of furan

Uniqueness: 1-(Furan-3-yl)butan-1-amine is unique due to its specific structure, which combines the properties of both furan and butan-1-amine. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(furan-3-yl)butan-1-amine

InChI

InChI=1S/C8H13NO/c1-2-3-8(9)7-4-5-10-6-7/h4-6,8H,2-3,9H2,1H3

InChI Key

BENHEBGKNYZQOR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=COC=C1)N

Origin of Product

United States

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